ヒト閉経期性性腺刺激ホルモン

概要

説明

メノトロピンは、閉経後女性の尿から抽出された卵胞刺激ホルモン(FSH)と黄体形成ホルモン(LH)の2つのゴナドトロピンを組み合わせたものです .

2. 製法

合成経路と反応条件: メノトロピンは化学的に合成されず、閉経後女性の尿から抽出されます。抽出プロセスには、ゴナドトロピンを分離するためのいくつかの精製手順が含まれます。最初に、尿を採取し、濾過および沈殿プロセスによって不純物を除去します。 その後、クロマトグラフィー技術を使用してゴナドトロピンを分離します .

工業生産方法: メノトロピンの工業生産には、閉経後女性の尿を大量に採取し、それに続く一連の精製手順が含まれます。プロセスには以下が含まれます。

- 粒子状物質を除去するための濾過。

- ゴナドトロピンを濃縮するための沈殿。

- FSHとLHを他の尿タンパク質から分離するためのクロマトグラフィー。

- 製薬基準を満たすための最終精製 .

科学的研究の応用

Menotropin has a wide range of applications in scientific research and medicine:

Chemistry: Used as a reference standard in biochemical assays.

Biology: Studied for its role in reproductive biology and endocrinology.

Medicine: Primarily used in assisted reproductive technologies (ART) such as in vitro fertilization (IVF) to stimulate ovarian follicle development. .

Industry: Employed in the production of fertility medications.

作用機序

メノトロピンは、天然ホルモンのFSHとLHを模倣することで効果を発揮します。メノトロピンは、卵巣の顆粒膜細胞と精巣のライディッヒ細胞の表面にあるFSHおよびLH受容体に結合します。この結合は、女性の卵胞の成熟と、男性のテストステロンと精子の産生を刺激します。 関与する分子経路には、環状アデノシン一リン酸(cAMP)とタンパク質キナーゼA(PKA)シグナル伝達経路の活性化が含まれます .

類似化合物:

組換えFSH(rFSH): 組換えDNA技術を使用して生産されたFSHの合成形。

高純度メノトロピン(HP-hMG): FSHとLHの比率が高い、より精製されたメノトロピンの形。

ヒト絨毛性ゴナドトロピン(hCG): 生殖治療に使用される別のゴナドトロピン。

比較: メノトロピンは、FSHとLHの両方を含有する天然抽出物である点で独特です。一方、組換えFSHとHP-hMGはより洗練されており、不純物が少ないです。 メノトロピンは、天然組成が好まれることがよくありますが、組換えFSHは、その一貫性と純度が優れているため好まれています .

結論として、メノトロピンは、不妊治療と科学研究において重要な用途を持つ、生殖医学の分野における重要な化合物です。メノトロピンは、天然由来でFSHとLHを組み合わせているため、ユニークで貴重な薬物です。

生化学分析

Biochemical Properties

Human Menopausal Gonadotrophin plays a significant role in biochemical reactions related to reproductive health. It interacts with several key enzymes and proteins, including the follicle-stimulating hormone receptor and the luteinizing hormone receptor. These interactions lead to the activation of intracellular signaling pathways, such as the cyclic adenosine monophosphate pathway, which is crucial for the synthesis of steroid hormones like progesterone and estradiol . The nature of these interactions involves the binding of Human Menopausal Gonadotrophin to its receptors, leading to conformational changes that activate downstream signaling cascades.

Cellular Effects

Human Menopausal Gonadotrophin exerts various effects on different cell types, particularly granulosa cells in the ovaries. It influences cell function by promoting the proliferation and differentiation of these cells, which are essential for follicular development and ovulation. Additionally, Human Menopausal Gonadotrophin impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the production of cyclic adenosine monophosphate and activating protein kinase A . These changes enhance the synthesis of steroid hormones and support the maturation of ovarian follicles.

Molecular Mechanism

The molecular mechanism of action of Human Menopausal Gonadotrophin involves its binding to specific receptors on the surface of target cells. This binding triggers a series of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular function. Human Menopausal Gonadotrophin also modulates the activity of enzymes involved in steroidogenesis, enhancing the production of progesterone and estradiol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Human Menopausal Gonadotrophin can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Human Menopausal Gonadotrophin maintains its bioactivity for a specific period, after which it undergoes degradation, leading to a decline in its effectiveness . Long-term exposure to Human Menopausal Gonadotrophin in in vitro and in vivo studies has demonstrated sustained stimulation of ovarian cells, but the effects may diminish over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of Human Menopausal Gonadotrophin in animal models vary with different dosages. Low doses of the compound can effectively stimulate follicular development and ovulation, while higher doses may lead to adverse effects such as ovarian hyperstimulation syndrome . Threshold effects have been observed, where a minimum dose is required to achieve the desired therapeutic outcome. Toxic effects at high doses include excessive ovarian enlargement and the potential for multiple pregnancies.

Metabolic Pathways

Human Menopausal Gonadotrophin is involved in several metabolic pathways related to reproductive health. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the synthesis of estrogen and progesterone . These interactions influence metabolic flux and the levels of key metabolites, supporting the maturation of ovarian follicles and the preparation of the endometrium for implantation.

Transport and Distribution

The transport and distribution of Human Menopausal Gonadotrophin within cells and tissues involve specific transporters and binding proteins. The compound is transported through the bloodstream to target tissues, where it binds to its receptors on the surface of ovarian cells . This binding facilitates its localization and accumulation in the ovaries, where it exerts its biological effects.

Subcellular Localization

Human Menopausal Gonadotrophin is localized primarily in the ovarian follicles, where it interacts with its receptors on the surface of granulosa cells . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cells. These interactions are essential for the activation of signaling pathways and the regulation of gene expression involved in follicular development and ovulation.

準備方法

Synthetic Routes and Reaction Conditions: Menotropin is not synthesized chemically but is extracted from the urine of postmenopausal women. The extraction process involves several purification steps to isolate the gonadotropins. Initially, the urine is collected and subjected to filtration and precipitation processes to remove impurities. The gonadotropins are then isolated using chromatographic techniques .

Industrial Production Methods: Industrial production of menotropin involves large-scale collection of urine from postmenopausal women, followed by a series of purification steps. The process includes:

- Filtration to remove particulate matter.

- Precipitation to concentrate the gonadotropins.

- Chromatography to separate FSH and LH from other urinary proteins.

- Final purification to ensure the product meets pharmaceutical standards .

化学反応の分析

反応の種類: メノトロピンは、タンパク質ベースの化合物であるため、小型の有機分子のような典型的な化学反応は起こりません。 メノトロピンは、以下の生化学的相互作用に関与する可能性があります。

結合反応: メノトロピンは、卵巣および精巣細胞の表面にある特定の受容体に結合します。

酵素反応: 体内で酵素的分解を受ける可能性があります。

一般的な試薬と条件: メノトロピンの調製に関与する主な試薬は、クロマトグラフィー用の緩衝液や沈殿剤など、精製プロセスで使用される試薬です。

生成される主な生成物: 抽出および精製プロセスから生成される主な生成物は、生殖治療に使用される活性なゴナドトロピンであるFSHとLHです .

4. 科学研究への応用

メノトロピンは、科学研究と医学において幅広い用途があります。

化学: 生化学的アッセイの基準物質として使用されます。

生物学: 生殖生物学と内分泌学における役割が研究されています。

医学: 主に体外受精(IVF)などの生殖補助医療(ART)において、卵胞の発育を刺激するために使用されます。 .

産業: 不妊治療薬の製造に使用されています.

類似化合物との比較

Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.

Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.

Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.

Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .

特性

IUPAC Name |

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

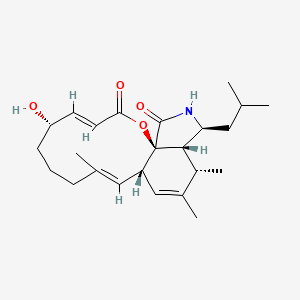

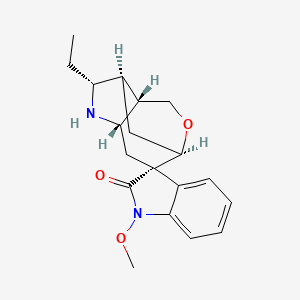

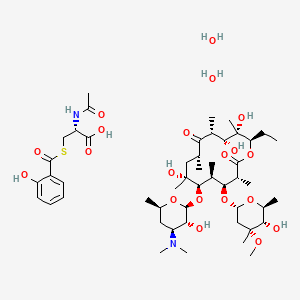

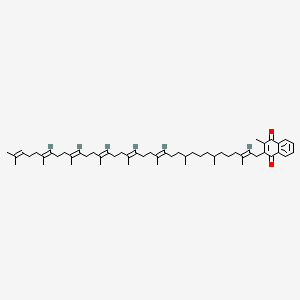

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259585.png)

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)

![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)